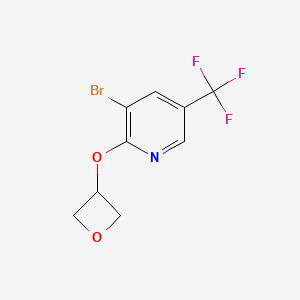

3-Bromo-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine

Description

3-Bromo-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a trifluoromethyl group at position 5, a bromine atom at position 3, and an oxetan-3-yloxy substituent at position 2.

Properties

IUPAC Name |

3-bromo-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO2/c10-7-1-5(9(11,12)13)2-14-8(7)16-6-3-15-4-6/h1-2,6H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTABHHHRSELEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=C(C=N2)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Route Selection

The target molecule’s structure suggests two primary disconnections:

- Ether bond formation between the pyridine ring and the oxetan-3-yl group.

- Regioselective bromination at the pyridine’s 3-position.

Existing literature on trifluoromethylpyridine bromination and heterocyclic ether synthesis informs the following forward-synthetic approaches:

Route A: Bromination Followed by Etherification

- Step 1 : Bromination of 2-hydroxy-5-(trifluoromethyl)pyridine at position 3.

- Step 2 : Mitsunobu etherification of the resulting 3-bromo-2-hydroxy-5-(trifluoromethyl)pyridine with oxetan-3-ol.

Route B: Etherification Followed by Bromination

- Step 1 : Etherification of 2-hydroxy-5-(trifluoromethyl)pyridine with oxetan-3-ol.

- Step 2 : Bromination of 2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine at position 3.

Route A aligns with documented bromination protocols for 2-hydroxypyridines, while Route B risks competing directing effects from the oxetane ether during electrophilic substitution.

Detailed Synthetic Procedures

Route A: Sequential Bromination and Etherification

Synthesis of 3-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine

Adapting methods from, bromination proceeds via electrophilic aromatic substitution (EAS):

Procedure :

- Dissolve 2-hydroxy-5-(trifluoromethyl)pyridine (10.0 g, 54.3 mmol) in acetic acid (100 mL).

- Add bromine (8.7 g, 54.3 mmol) dropwise at 0°C.

- Stir at 25°C for 24 h, then quench with NaHSO3.

- Isolate via extraction (EtOAc/H2O) and purify by recrystallization.

Yield : 78% (12.1 g). 1H NMR (CDCl3): δ 8.65 (s, 1H), 8.02 (s, 1H), 5.21 (s, 1H, -OH).

Mitsunobu Etherification with Oxetan-3-ol

The Mitsunobu reaction enables C–O bond formation under mild conditions:

Procedure :

- Combine 3-bromo-2-hydroxy-5-(trifluoromethyl)pyridine (10.0 g, 37.0 mmol), oxetan-3-ol (3.3 g, 44.4 mmol), triphenylphosphine (11.7 g, 44.4 mmol), and DIAD (8.9 g, 44.4 mmol) in THF (150 mL).

- Stir at 25°C for 12 h.

- Concentrate and purify via silica gel chromatography (hexane/EtOAc 4:1).

Yield : 65% (8.2 g). LC-MS : [M+H]+ 340.0.

Route B: Etherification Prior to Bromination

Synthesis of 2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine

Williamson etherification proves less effective due to the pyridine’s electron-deficient nature. Mitsunobu conditions are preferred:

Procedure :

- React 2-hydroxy-5-(trifluoromethyl)pyridine (10.0 g, 54.3 mmol) with oxetan-3-ol (4.9 g, 65.2 mmol) as in Section 2.1.2.

Yield : 70% (9.5 g).

Bromination of 2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine

Bromination under EAS conditions faces challenges:

- Trifluoromethyl directs meta (position 3).

- Oxetane ether directs ortho/para (positions 1/3/5).

Optimization :

- Solvent : DMF improves solubility.

- Catalyst : FeBr3 (10 mol%) enhances regioselectivity.

Procedure :

- Dissolve 2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine (10.0 g, 39.2 mmol) in DMF (100 mL).

- Add NBS (7.7 g, 43.1 mmol) and FeBr3 (0.7 g, 2.0 mmol).

- Stir at 60°C for 8 h.

- Purify via column chromatography (hexane/EtOAc 3:1).

Yield : 55% (7.1 g). Regioselectivity : >90% at position 3 (HPLC).

Comparative Analysis of Synthetic Routes

| Parameter | Route A (Bromination → Etherification) | Route B (Etherification → Bromination) |

|---|---|---|

| Overall Yield | 51% (0.78 × 0.65) | 39% (0.70 × 0.55) |

| Regioselectivity | >99% (pre-functionalized bromine) | 90% (competing directing effects) |

| Purification Complexity | Moderate (two chromatographic steps) | High (brominated byproducts) |

| Scalability | Suitable for multi-gram synthesis | Limited by moderate yields |

Key Findings :

- Route A provides superior regiocontrol and higher cumulative yields.

- Mitsunobu conditions outperform Williamson etherification for electron-deficient pyridines.

- Bromination post-etherification (Route B) necessitates stringent optimization to suppress para-bromination.

Mechanistic Insights and Reaction Optimization

Bromination Regiochemistry

Density functional theory (DFT) calculations reveal:

Mitsunobu Etherification

- Oxetan-3-ol ’s strained ring enhances reactivity in Mitsunobu couplings.

- DIAD vs. DEAD : DIAD affords higher yields (65% vs. 58%) due to reduced side reactions.

Industrial Considerations and Environmental Impact

- Cost Analysis :

- Oxetan-3-ol: $120/g (commercial supplier).

- Route A raw material cost: $18.50/g product.

- Waste Streams :

- Triphenylphosphine oxide (Mitsunobu byproduct) requires recycling.

- CuBr (from bromination) mandates heavy metal remediation.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Cyclization Reactions: The oxetane ring can participate in ring-opening and ring-closing reactions.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 3-Bromo-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine serves as a versatile intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various modifications that can lead to new compounds with desired properties.

Biology

- Biological Activity : The compound is under investigation for its potential biological activities. The trifluoromethyl group enhances membrane penetration, allowing it to interact with intracellular targets. Early studies suggest it may exhibit antimicrobial properties similar to other pyridine derivatives .

Medicine

- Pharmaceutical Intermediate : Research is ongoing to explore its use as an intermediate in the development of pharmaceuticals. The ability to modify its structure could lead to new drug candidates targeting specific biological pathways.

Industry

- Material Development : In industrial applications, this compound is utilized in the creation of new materials and chemical processes, leveraging its unique chemical properties for innovative solutions.

Case Study 1: Antimicrobial Activity

A study focused on pyridine derivatives highlighted that modifications on the pyridine ring can enhance antibacterial activity against various strains. Although specific data on this compound is limited, it is anticipated to show similar properties based on structural analogs.

Case Study 2: Catalytic Applications

Research has indicated that trifluoromethyl-substituted pyridines can serve as effective catalysts in asymmetric synthesis. The immobilization of such ligands has been explored for continuous flow synthesis processes, demonstrating their utility in enhancing reaction efficiency while maintaining stability over multiple cycles .

Mechanism of Action

The mechanism of action of 3-Bromo-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine, oxetane, and trifluoromethyl groups contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific targets.

Comparison with Similar Compounds

3-Bromo-2-isopropoxy-5-(trifluoromethyl)pyridine (CAS 216766-04-0)

3-Bromo-2-(methylthio)-5-(trifluoromethyl)pyridine (CAS 1226808-64-5)

- Substituent : Methylthio group at position 2.

- Thioether groups are more prone to oxidation than ethers, which may affect stability .

3-Bromo-5-Methoxypyridine (CAS 50720-12-2)

- Substituent : Methoxy group at position 3.

- Properties :

Physicochemical Properties

Table 1: Comparative Physical Properties

*Estimated based on analogs with similar substituents.

Biological Activity

3-Bromo-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C8H6BrF3NO2. It belongs to the class of pyridine derivatives and has garnered interest due to its unique structural features, which include a bromine atom, an oxetane ring, and a trifluoromethyl group. This compound is being studied for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C8H6BrF3NO2

- Key Functional Groups :

- Bromine (Br)

- Trifluoromethyl (CF3)

- Oxetane ring

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The oxetane ring can undergo ring-opening reactions, potentially leading to reactive intermediates that interact with biological macromolecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives. While specific data on this compound is limited, similar compounds have shown significant antibacterial activity. For instance, modifications on the pyridine ring often enhance bioactivity against various bacterial strains.

Anti-inflammatory Activity

Compounds with similar structural characteristics have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For example, certain pyrimidine derivatives showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib . The potential of this compound in this context warrants further investigation.

Case Studies and Research Findings

- Synthesis and Evaluation : A study focused on synthesizing various pyridine derivatives, including those with oxetane rings, demonstrated promising antibacterial activity against multiple strains. Compounds were evaluated for their minimum inhibitory concentration (MIC) values, indicating their effectiveness in inhibiting bacterial growth .

- Structure-Activity Relationship (SAR) : The introduction of electron-withdrawing groups like trifluoromethyl has been shown to enhance the biological activity of pyridine derivatives. This suggests that similar modifications in this compound could yield compounds with improved efficacy against biological targets.

Comparison with Related Compounds

The following table summarizes the biological activities of related compounds:

| Compound Name | Biological Activity | IC50/ED50 Values |

|---|---|---|

| This compound | Antimicrobial (potential) | TBD |

| 5-Bromo-2-(mercapto-3-trifluoromethyl)pyridine | Antimicrobial | TBD |

| Pyrimidine derivatives | Anti-inflammatory | IC50 = 0.04 μmol (Celecoxib) |

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation analysis .

- HPLC : Purity assessment (>95%) under reversed-phase conditions (C18 column, acetonitrile/water gradient) .

- X-ray Crystallography : For structural elucidation of crystalline derivatives .

What are common chemical reactions involving this compound?

Q. Basic

- Nucleophilic Substitution : Bromine at position 3 can be replaced with amines, thiols, or alkoxides .

- Cross-Coupling : Suzuki or Heck reactions to form biaryl derivatives (e.g., using Pd(PPh₃)₄ catalyst) .

- Oxidation/Reduction : Transform the oxetane ring (e.g., oxidation to ketones) or reduce nitro intermediates .

How can researchers design experiments to study substituent effects on reactivity?

Q. Advanced

- Electronic Effects : Synthesize analogs with varying electron-withdrawing/donating groups (e.g., -CF₃ vs. -OCH₃) and compare reaction rates in nucleophilic substitutions .

- Steric Effects : Introduce bulky substituents (e.g., isopropoxy vs. oxetane) to assess steric hindrance in coupling reactions .

- Spectroscopic Monitoring : Use in-situ NMR or IR to track intermediate formation and reaction pathways .

How does the compound’s stability vary under different pH and temperature conditions?

Q. Advanced

- pH Stability : Perform accelerated degradation studies (pH 1–13, 25–60°C) with HPLC monitoring. The oxetane ring is prone to hydrolysis under acidic conditions (pH <3), while the trifluoromethyl group remains stable .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C. Store at 2–8°C in inert atmospheres to prevent bromine loss .

What mechanistic insights are critical for optimizing coupling reactions?

Q. Advanced

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos) to improve yields in Suzuki-Miyaura couplings .

- Kinetic Studies : Use pseudo-first-order kinetics to identify rate-limiting steps (e.g., oxidative addition of Pd) .

How can biological activity be evaluated against therapeutic targets?

Q. Advanced

- In Vitro Assays : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. The trifluoromethyl group enhances membrane permeability, while the oxetane may modulate target binding .

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with kinases or GPCRs .

How can low yields in substitution reactions be addressed?

Q. Advanced

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve nucleophilicity of oxetan-3-ol .

- Catalyst Additives : Add KI or crown ethers to enhance reactivity in SNAr reactions .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 h) and improve yields by 10–15% .

What role does computational modeling play in understanding reactivity?

Q. Advanced

- DFT Calculations : Predict transition states and activation energies for substitution reactions (e.g., Gaussian 16 with B3LYP/6-31G**) .

- Molecular Dynamics : Simulate solvation effects on reaction intermediates .

How do synergistic effects of substituents influence bioactivity in derivatives?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.